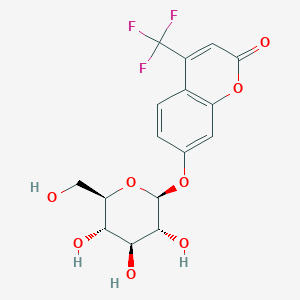

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJYRMHQCZVKG-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585025 | |

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116981-86-3 | |

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside (4-TFMU-Glc)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside (4-TFMU-Glc) is a highly sensitive fluorogenic substrate for the enzyme β-glucosidase. Its unique trifluoromethyl group imparts advantageous physicochemical properties, including enhanced photostability and a distinct spectral profile for its fluorescent product, 4-(Trifluoromethyl)umbelliferone (4-TFMU). This guide provides a comprehensive overview of the core properties of 4-TFMU-Glc, the principles of its enzymatic hydrolysis, a detailed protocol for its use in β-glucosidase activity assays, and an expert perspective on its applications, particularly in the context of Gaucher disease research and drug discovery.

Introduction: The Need for Sensitive Glycosidase Substrates

The study of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, is fundamental to understanding numerous biological processes, from cellular metabolism to pathogenesis. β-Glucosidases, in particular, are implicated in a variety of physiological and pathological conditions, most notably Gaucher disease, a lysosomal storage disorder characterized by deficient activity of acid β-glucosidase (glucocerebrosidase). The development of sensitive and reliable assays for β-glucosidase activity is therefore paramount for diagnostics, therapeutic monitoring, and the screening of potential therapeutic agents. Fluorogenic substrates, which release a fluorescent molecule upon enzymatic cleavage, offer superior sensitivity compared to their chromogenic counterparts. 4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside (4-TFMU-Glc) represents a significant advancement in this class of reagents.

Core Properties of 4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside

4-TFMU-Glc is a synthetic compound designed for high-specificity and low-background fluorescence in β-glucosidase assays. Its fundamental properties are summarized below:

| Property | Value | Source |

| CAS Number | 116981-86-3 | [1] |

| Molecular Formula | C₁₆H₁₅F₃O₈ | [1] |

| Molecular Weight | 392.28 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Limited solubility in aqueous solutions. | [1][2] |

The trifluoromethyl group at the 4-position of the umbelliferone core is a key structural feature. This electron-withdrawing group enhances the photostability of the resulting fluorophore and can influence its spectral properties, offering potential advantages over the more traditional methyl-substituted analog, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUGlc)[3][4][5][6].

The Enzymatic Reaction: A Fluorogenic Transformation

The utility of 4-TFMU-Glc lies in its role as a substrate for β-glucosidase. In the presence of the enzyme, the β-glycosidic bond is hydrolyzed, releasing D-glucose and the highly fluorescent product, 4-(Trifluoromethyl)umbelliferone (4-TFMU).

Caption: Enzymatic hydrolysis of 4-TFMU-Glc by β-glucosidase.

The resulting fluorophore, 4-TFMU, exhibits pH-dependent fluorescence. In alkaline conditions, the 7-hydroxyl group of the coumarin ring deprotonates, leading to a significant increase in fluorescence intensity[3]. This property is exploited in assay protocols by stopping the enzymatic reaction with a high-pH buffer.

Spectral Properties of 4-(Trifluoromethyl)umbelliferone (4-TFMU)

| Spectral Property | Wavelength | Conditions |

| Excitation Maximum (λex) | ~385 nm | Methanol/Basic pH |

| Emission Maximum (λem) | ~500 nm | Methanol/Basic pH |

Note: The exact wavelengths can vary slightly depending on the solvent and pH.[1][4]

Experimental Protocol: β-Glucosidase Activity Assay

This protocol provides a robust framework for the determination of β-glucosidase activity in various biological samples, such as cell lysates or purified enzyme preparations.

1. Reagent Preparation:

-

Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 5.4. The optimal pH for lysosomal β-glucosidase is acidic.

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 4-TFMU-Glc in DMSO. For example, to prepare 1 mL of a 10 mM solution, dissolve 3.92 mg of 4-TFMU-Glc (MW = 392.28 g/mol ) in 1 mL of high-purity DMSO. Store this stock solution at -20°C, protected from light.

-

Stop Buffer: 0.5 M Glycine-NaOH buffer, pH 10.7. This buffer terminates the enzymatic reaction and maximizes the fluorescence of the 4-TFMU product.

-

4-TFMU Standard Stock Solution (1 mM): Prepare a stock solution of 4-(Trifluoromethyl)umbelliferone in DMSO for generating a standard curve. Store at -20°C.

-

Enzyme Preparation: Prepare dilutions of your enzyme sample (e.g., cell lysate) in the assay buffer. The optimal dilution should be determined empirically to ensure the reaction rate is within the linear range of the assay.

Caption: Workflow for the β-glucosidase activity assay.

2. Assay Procedure (96-well plate format):

-

Prepare Standard Curve: In a 96-well black, clear-bottom plate, prepare a series of dilutions of the 4-TFMU standard stock solution in assay buffer. A typical range would be from 0 to 10 µM. Add the stop buffer to these wells.

-

Set up Reactions: In separate wells, add a specific volume of your diluted enzyme sample (e.g., 20 µL).

-

Initiate Reaction: To each well containing the enzyme, add a pre-determined volume of a working solution of 4-TFMU-Glc (diluted from the stock solution in assay buffer to the desired final concentration, typically in the low micromolar range). The final volume in each well should be consistent.

-

Incubation: Incubate the plate at 37°C for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.

-

Terminate Reaction: Stop the reaction by adding a volume of the stop buffer to each well (e.g., 100 µL).

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation set to approximately 385 nm and emission to approximately 500 nm.

3. Data Analysis:

-

Subtract the fluorescence of the blank (no enzyme) from all experimental readings.

-

Plot the fluorescence intensity of the 4-TFMU standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-TFMU produced in each enzyme reaction.

-

Calculate the enzyme activity, typically expressed in units such as nmol of product formed per minute per mg of protein.

Field-Proven Insights and Causality

Why the Trifluoromethyl Group Matters: The substitution of a methyl group with a trifluoromethyl group is a strategic chemical modification in the design of fluorescent probes[7]. The high electronegativity of the fluorine atoms in the trifluoromethyl group can lead to several advantageous properties:

-

Enhanced Photostability: Trifluoromethyl-substituted coumarins often exhibit greater resistance to photobleaching compared to their non-fluorinated counterparts, which is crucial for kinetic studies and high-throughput screening where samples may be exposed to light for extended periods[3][4][5][6].

-

Altered Spectral Properties: The electron-withdrawing nature of the trifluoromethyl group can shift the excitation and emission spectra, potentially reducing interference from autofluorescence of biological samples[3][4].

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This is particularly relevant for in vivo or cell-based assays[2].

Self-Validating Assay Design: The described protocol incorporates several self-validating elements:

-

Standard Curve: The use of a 4-TFMU standard curve allows for the accurate quantification of the enzymatic product, correcting for variations in instrument settings.

-

Kinetic Measurements: Performing the assay over a time course or with varying enzyme concentrations ensures that the measured activity is within the linear range of the assay, providing a true representation of the initial reaction velocity.

-

Inhibitor Controls: When screening for inhibitors, including a known β-glucosidase inhibitor as a positive control validates the assay's ability to detect inhibition.

Safety and Handling

Conclusion

4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside is a powerful tool for the sensitive and specific measurement of β-glucosidase activity. Its enhanced photophysical properties, conferred by the trifluoromethyl group, make it an excellent choice for a wide range of applications, from basic research into lysosomal storage diseases to high-throughput screening in drug discovery. The detailed protocol and expert insights provided in this guide are intended to enable researchers to confidently and effectively utilize this valuable fluorogenic substrate in their work.

References

- Schill, H., Nizamov, S., et al. (2013). 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. Chemistry.

-

Schill, H., Nizamov, S., et al. (2013). 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. ResearchGate. [Link]

-

Pączkowski, J., et al. Effect of substituents on fluorescence intensity and photostability of the coumarins studied under free radical photopolymerization conditions. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Advantage: Enhancing Chemical Properties. [Link]

-

Hernández-Guzmán, A., et al. (2016). Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii. FEBS Open Bio. [Link]

-

MDPI. Comparative Investigations on Different β-Glucosidase Surrogate Substrates. [Link]

-

Glycosynth. Safety Data Sheet. [Link]

-

Wikipedia. Trifluoromethyl group. [Link]

-

Allen Institute for Cell Science. How to prepare fluorescent dye stock solution for Flat Field Correction. [Link]

-

Cold Spring Harbor Laboratory Press. Stock Solutions. [Link]

-

ResearchGate. β-Glucosidase activity determination protocol? [Link]

-

Scribd. β-Glucosidase Activity Assay Protocol. [Link]

-

PubMed. Flow kinetics of immobilized beta-glucosidase. [Link]

-

PubMed. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Methylumbelliferyl-β-D-glucopyranoside. [Link]

-

UNMC. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

NIH. Using the β-glucosidase catalyzed reaction product glucose to improve the ionic liquid tolerance of β-glucosidases. [Link]

-

ResearchGate. ChemInform Abstract: 4-Trifluoromethyl-Substituted Coumarins with Large Stokes Shifts: Synthesis, Bioconjugates, and Their Use in Super-Resolution Fluorescence Microscopy. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Taylor & Francis Online. Spectroscopic, NBO, DFT, and TD-DFT investigation of 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152). [Link]

-

Semantic Scholar. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. [Link]

-

The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

-

NIH. β-Glucosidases. [Link]

-

ResearchGate. (PDF) A New Synthetic Route to 4-Methylumbelliferyl-β- d -glucopyranosiduronic Acid (MUG). [Link]

-

ResearchGate. Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. [Link]

-

Sciforum. A synthesis of 4-methylumbelliferyl-β-D-glucopyranosiduronic acid. [Link]

- Google Patents. CN104926898A - Method for synthesizing various glucosides on basis of 4-methylumbelliferone.

-

G-Biosciences. Safety Data Sheet. [Link]

-

ResearchGate. (a), (b) and (c) Fluorescence excitation and emission spectra of 4MU at... [Link]

-

PMC. A novel method for screening beta-glucosidase inhibitors. [Link]

-

Omah Akparata-Aku... University. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

-

ResearchGate. Purification and Characterization of an Extracellular β-Glucosidase from - Monascus purpureus. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 9. glycosynth.co.uk [glycosynth.co.uk]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. carlroth.com [carlroth.com]

- 12. tcichemicals.com [tcichemicals.com]

Introduction: Illuminating Glycosidic Bond Cleavage

An In-depth Technical Guide to the Mechanism and Application of 4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside (TFMU-Glc)

In the landscape of modern enzymology and high-throughput screening, fluorogenic substrates are indispensable tools that translate catalytic events into quantifiable photons. 4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside (TFMU-Glc) stands as a prominent example, engineered for the sensitive detection of β-glucosidase activity. β-Glucosidases (E.C. 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds linking a carbohydrate to another molecule. Their function is critical in processes ranging from cellulose degradation in biomass to the metabolism of glycolipids in human lysosomes.

A deficiency in a specific lysosomal β-glucosidase, acid β-glucosidase (also known as glucocerebrosidase or GCase), leads to the accumulation of its substrate, glucosylceramide, resulting in the lysosomal storage disorder known as Gaucher disease.[1][2][3] Consequently, the sensitive and accurate measurement of β-glucosidase activity is paramount for diagnosing this condition, discovering novel therapeutics, and understanding fundamental biological processes. This guide provides a detailed exploration of the TFMU-Glc substrate, from its core mechanism of action to its practical application in a research setting.

Part 1: The Core Mechanism of Action

The efficacy of TFMU-Glc as a reporter of enzyme activity hinges on a molecular switch mechanism. In its intact, glycosylated form, the molecule is essentially non-fluorescent. The catalytic action of β-glucosidase breaks this molecular structure, liberating a highly fluorescent reporter molecule.

The Chemistry of Fluorescence Quenching and Release

TFMU-Glc is a derivative of the coumarin fluorophore, 7-hydroxy-4-(trifluoromethyl)coumarin, also known as 4-(Trifluoromethyl)umbelliferone (TFMU). In the substrate form, the hydroxyl group at the 7-position is conjugated to a glucose molecule via a β-glycosidic bond. This glycosylation effectively "cages" the fluorophore, altering its electronic properties and preventing it from fluorescing upon excitation.

Enzymatic Hydrolysis: The Catalytic Event

The process is initiated when TFMU-Glc enters the active site of a β-glucosidase enzyme. The enzyme specifically recognizes the β-D-glucopyranoside moiety.[4] Through a catalytic mechanism involving key acidic and nucleophilic residues within the active site, the enzyme hydrolyzes the β-glycosidic bond. This cleavage event releases two products: D-glucose and the unconjugated fluorophore, TFMU.

Signal Generation and the Influence of pH

Upon liberation from the glucose molecule, the TFMU product is now "uncaged" and capable of strong fluorescence. When excited by light at the appropriate wavelength (around 360-385 nm), it emits photons at a longer wavelength (around 445-454 nm), producing a detectable blue fluorescent signal.[5] The intensity of this signal is directly proportional to the amount of TFMU produced, which in turn is directly proportional to the β-glucosidase activity in the sample.[6]

A critical factor governing the fluorescence of the liberated TFMU is the pH of the assay buffer. The excitation maximum of the fluorophore is pH-dependent.[5] This is because the phenolic hydroxyl group of TFMU can exist in either a protonated or deprotonated state, each with distinct spectral properties. As the pH increases, the equilibrium shifts towards the deprotonated phenolate form, which is more fluorescent. For this reason, enzymatic reactions are often run at an optimal pH for the enzyme (e.g., pH 4.5-5.5 for lysosomal GCase) and then terminated by adding a high-pH stop solution (e.g., pH 10 or higher) to maximize the fluorescent signal of the product.[5][7]

Part 2: Quantitative Analysis & Assay Design

The conversion of a non-fluorescent substrate to a fluorescent product allows for robust quantitative analysis of enzyme activity. By monitoring the increase in fluorescence over time, researchers can derive key kinetic parameters and compare enzyme performance under various conditions.

Spectral Properties

The spectral characteristics of the liberated TFMU fluorophore are essential for configuring detection instruments like fluorescence plate readers or spectrophotometers. The pH-dependent nature of its excitation spectrum must be considered for optimal assay sensitivity.

| Parameter | Condition | Wavelength (nm) | Reference |

| Excitation Max | pH 4.6 | ~330 | [5] |

| pH 7.4 | ~370 | [5] | |

| pH 10.4 | ~385 | [5] | |

| Emission Max | pH-independent | ~445 - 454 | [5][8] |

Comparison with Alternative Substrates

While TFMU-Glc is a powerful tool, other substrates are also used for measuring β-glucosidase activity. The choice of substrate often depends on the specific application, required sensitivity, and available instrumentation.

| Substrate | Principle | Detection Method | Key Advantages | Key Disadvantages |

| TFMU-Glc / MUG | Fluorogenic | Fluorescence (Ex: ~365 nm, Em: ~445 nm) | High sensitivity, real-time kinetics | Requires a fluorometer, pH-sensitive signal |

| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Chromogenic | Absorbance (405 nm) | Simple, requires a standard spectrophotometer | Lower sensitivity than fluorogenic substrates |

| Resorufin-β-D-glucopyranoside | Fluorogenic | Fluorescence (Ex: ~570 nm, Em: ~585 nm) | Red-shifted spectra reduce background from biological samples | May be less common than umbelliferyl substrates |

Part 3: Field-Proven Applications & Protocols

The robust and sensitive nature of the TFMU-Glc assay lends itself to a variety of critical applications in both basic research and clinical drug development.

Application 1: High-Throughput Screening (HTS) for GCase Modulators

A primary application is in the discovery of pharmacological chaperones (PCs) for Gaucher disease. PCs are small molecules that can bind to misfolded mutant GCase, stabilize its conformation, and facilitate its proper trafficking from the endoplasmic reticulum to the lysosome.[9] TFMU-Glc assays are used to screen large chemical libraries for compounds that either inhibit or enhance GCase activity.

Detailed Protocol: In Vitro β-Glucosidase (GCase) Activity Assay

This protocol describes a self-validating system for measuring GCase activity in purified enzyme preparations or cell lysates using TFMU-Glc (or the closely related 4-Methylumbelliferyl-β-D-glucopyranoside, MUG).

I. Reagents and Materials

-

Enzyme Source: Purified recombinant GCase or cell/tissue lysate.

-

Substrate Stock (10 mM): 4-Methylumbelliferyl-β-D-glucopyranoside (MUG, CAS 18997-57-4) or TFMU-Glc, dissolved in DMSO or DMF.[10] Store protected from light at -20°C.

-

Assay Buffer (e.g., 0.1 M Citrate/0.2 M Phosphate Buffer, pH 5.0): Optimized for lysosomal GCase activity.

-

Stop Solution (e.g., 0.5 M Sodium Carbonate, pH 10.5): To terminate the reaction and maximize fluorescence.

-

Standard: 4-Methylumbelliferone (4-MU) for generating a standard curve.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

II. Step-by-Step Methodology

-

Prepare Standard Curve:

-

Create serial dilutions of the 4-MU standard in Assay Buffer (e.g., from 100 µM to 0 µM).

-

To 50 µL of each standard dilution in a microplate well, add 100 µL of Stop Solution. This mimics the final reaction conditions.

-

-

Prepare Substrate Working Solution:

-

Dilute the 10 mM Substrate Stock to the desired final assay concentration (e.g., 1-5 mM) in the Assay Buffer. Prepare enough for all wells. The optimal concentration should be determined empirically but is often near the enzyme's Km.

-

-

Set Up Reaction Wells:

-

For a self-validating system, prepare the following controls for each sample:

-

Sample Well: 25 µL of enzyme sample + 25 µL Assay Buffer.

-

No-Enzyme Control: 50 µL of Assay Buffer.

-

Substrate Blank: 50 µL of Assay Buffer (will be stopped before substrate addition).

-

-

Add samples and buffers to the 96-well plate.

-

-

Initiate the Enzymatic Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed Substrate Working Solution to all wells except the Substrate Blank.

-

Mix gently by tapping the plate.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The time should be within the linear range of the reaction.

-

-

Terminate the Reaction:

-

Stop the reaction by adding 100 µL of Stop Solution to all wells. Add the Substrate Working Solution to the Substrate Blank wells after the Stop Solution.

-

-

Measure Fluorescence:

-

Read the plate in a fluorescence microplate reader with excitation set to ~365 nm and emission to ~445 nm.

-

III. Data Analysis

-

Subtract the fluorescence reading of the Substrate Blank from all other readings.

-

Plot the fluorescence values for the 4-MU standard dilutions to generate a standard curve (Fluorescence vs. Concentration).

-

Use the linear regression equation from the standard curve to convert the corrected fluorescence readings of your samples into the amount of product (4-MU) formed (in pmol or nmol).

-

Calculate the enzyme activity using the following formula:

-

Activity (nmol/hr/mg) = [nmol of 4-MU produced] / ([Incubation time in hr] x [mg of protein in sample])

-

References

-

Wafi, A., et al. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylumbelliferyl beta-D-glucopyranoside. PubChem. Retrieved from [Link]

-

Le Guével, X., et al. (2011). Synthesis and characterization of human transferrin-stabilized gold nanoclusters. RSC Publishing. Retrieved from [Link]

-

Nair, S., et al. (2017). Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease. PubMed. Retrieved from [Link]

-

He, H., et al. (2010). The Mechanism of Acetyl Transfer Catalyzed by Mycobacterium tuberculosis GlmU. PMC. Retrieved from [Link]

-

Hartmann, M., et al. (2019). Synthesis and Characterization of Glyco-SAMs on Gold Nanoparticles: A Modular Approach Towards Glycan-Based Recognition Studies. MDPI. Retrieved from [Link]

-

Déjean, G., et al. (2024). Understanding the substrate recognition and catalytic mechanism of 2-O-methyl fucosidases from glycoside hydrolase family 139. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures and fluorescence spectra of substrates for the GC... ResearchGate. Retrieved from [Link]

-

Li, H., et al. (2011). Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry. PMC - NIH. Retrieved from [Link]

-

da Silva, T. M., et al. (2014). Purification and Characterization of an Extracellular β-Glucosidase from Monascus purpureus. Hindawi. Retrieved from [Link]

-

Lavoie, P., et al. (2021). Mass Spectrometry Evaluation of Biomarkers in the Vitreous Fluid in Gaucher Disease Type 3 with Disease Progression Despite Long-Term Treatment. MDPI. Retrieved from [Link]

-

Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Scribd. Retrieved from [Link]

-

Lavoie, P., et al. (2020). Identification of a Reliable Biomarker Profile for the Diagnosis of Gaucher Disease Type 1 Patients Using a Mass Spectrometry-Based Metabolomic Approach. PubMed. Retrieved from [Link]

-

van Breemen, M. J., et al. (2023). Animal Models for the Study of Gaucher Disease. MDPI. Retrieved from [Link]

-

Agri Tutorial. (2022). Beta-glucosidase enzyme assay in soil. YouTube. Retrieved from [Link]

Sources

- 1. thermofisher.com [thermofisher.com]

- 2. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. MU-GLU, Fluorogenic beta-glucosidase substrate (CAS 18997-57-4) | Abcam [abcam.com]

- 9. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Methylumbelliferyl-beta-D-glucopyranosid - CAS-Number 18997-57-4 - Order from Chemodex [chemodex.com]

A Comprehensive Technical Guide to the Synthesis of 4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside

Abstract

4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside (TFMU-Glc) is a highly sensitive fluorogenic substrate indispensable for the specific detection and quantification of β-glucosidase activity. Its application is critical in various diagnostic and research fields, including the study of lysosomal storage disorders like Gaucher's disease. The trifluoromethyl group on the umbelliferone core alters the electronic properties of the aglycone, providing distinct spectral characteristics and influencing enzyme kinetics compared to its widely-used counterpart, 4-methylumbelliferyl-β-D-glucopyranoside (MUG).[1][2] This guide provides an in-depth, scientifically grounded overview of a robust and stereoselective chemical synthesis pathway for TFMU-Glc. We will dissect the strategic considerations behind the chosen methodology, detail the reaction mechanisms, present a step-by-step experimental protocol, and discuss characterization and optimization strategies.

Introduction: The Rationale for a Trifluoromethylated Fluorogenic Substrate

Fluorogenic enzyme substrates are powerful tools that enable the detection of minute quantities of enzymatic activity through the release of a highly fluorescent product. Upon enzymatic cleavage of the glycosidic bond in TFMU-Glc, the aglycone, 4-(trifluoromethyl)umbelliferone (TFMU-H), is liberated. In an alkaline environment, this product deprotonates to form the phenoxide, which exhibits intense fluorescence, a signal that can be quantified to determine enzyme activity.

The primary motivation for utilizing the trifluoromethyl (CF₃) moiety in place of the more conventional methyl (CH₃) group lies in the modification of the aglycone's pKa. The electron-withdrawing nature of the CF₃ group lowers the pKa of the 7-hydroxyl group, which can influence the optimal pH for fluorescence detection and may alter the substrate's interaction with the enzyme's active site. This makes TFMU-Glc a valuable complementary tool to MUG for detailed enzymology studies.[1][3][4]

This document details the chemical synthesis of TFMU-Glc, focusing on the venerable Koenigs-Knorr glycosylation reaction—a method renowned for its reliability and stereochemical control in the formation of 1,2-trans-glycosidic linkages.

The Synthetic Challenge: Achieving Anomeric Control

The central challenge in synthesizing any glycoside is the stereoselective formation of the glycosidic bond. The anomeric carbon (C1) of the glucose ring is a stereocenter, and the resulting bond can be in either an axial (α) or equatorial (β) configuration. For TFMU-Glc, the β-anomer is required for recognition by β-glucosidase.

The Koenigs-Knorr reaction, first reported over a century ago, remains a cornerstone of carbohydrate chemistry for achieving this control.[5][6] The strategy relies on three key components:

-

A Glycosyl Donor: A glucose molecule with hydroxyl groups protected by ester functionalities (e.g., acetyl groups) and an activated anomeric carbon, typically bearing a halide leaving group (e.g., bromide).

-

A Glycosyl Acceptor: The molecule to be glycosylated, in this case, the nucleophilic 7-hydroxyl group of 4-(trifluoromethyl)umbelliferone.

-

A Promoter: A salt, often of a heavy metal like silver or mercury, that assists in the departure of the leaving group from the anomeric carbon.[5][7]

The genius of this method lies in its use of neighboring group participation from the protecting group at the C2 position to direct the stereochemical outcome.

Reaction Mechanism: The Role of Anchimeric Assistance

The high β-selectivity of the Koenigs-Knorr reaction is not accidental; it is a direct consequence of the participation of the C2-acetyl protecting group. This mechanism, known as anchimeric assistance, ensures the formation of the thermodynamically favored 1,2-trans product.

The process unfolds as follows:

-

Activation: The promoter (e.g., Silver Carbonate, Ag₂CO₃) coordinates to the bromine atom of the glycosyl donor (acetobromoglucose), facilitating its departure as a silver bromide (AgBr) precipitate. This generates a transient and unstable oxocarbenium ion.

-

Neighboring Group Participation: The carbonyl oxygen of the adjacent C2-acetyl group acts as an intramolecular nucleophile, attacking the anomeric carbon. This attack is sterically favored and results in the formation of a stable, five-membered dioxolanium ion intermediate. This intermediate effectively shields the α-face of the anomeric carbon.

-

Nucleophilic Attack: The glycosyl acceptor, 4-(trifluoromethyl)umbelliferone, can now only attack the anomeric carbon from the opposite, unhindered β-face in an SN2-like fashion.

-

Product Formation: This stereospecific attack opens the dioxolanium ring and forms the desired β-glycosidic bond. The acetyl groups remain as protecting groups on the final coupled product.

-

Deprotection: A final deacetylation step is required to yield the target molecule, 4-(trifluoromethyl)umbelliferyl-β-D-glucopyranoside.

The following diagram illustrates the mechanistic pathway.

Caption: Koenigs-Knorr reaction mechanism for β-glycoside synthesis.

Detailed Experimental Protocol

This protocol is divided into three main stages: preparation of the key glycosyl donor, the core glycosylation reaction, and the final deprotection step.

Part A: Preparation of the Glycosyl Donor (2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide)

The glycosyl donor, commonly known as acetobromoglucose, is prepared from the commercially available β-D-glucose pentaacetate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| β-D-Glucose Pentaacetate | 390.34 | 10.0 g | 25.6 |

| Acetic Acid (Glacial) | 60.05 | 40 mL | - |

| Hydrogen Bromide (33% in Acetic Acid) | 80.91 | 12 mL | ~60 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | 150 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |

Procedure:

-

Dissolve β-D-glucose pentaacetate in glacial acetic acid in a round-bottom flask at room temperature.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the solution of hydrogen bromide in acetic acid dropwise over 30 minutes with continuous stirring. The flask should be sealed with a drying tube to protect from atmospheric moisture.

-

After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (2 x 75 mL) until effervescence ceases, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a syrup or solid. The crude acetobromoglucose is often used directly in the next step without further purification due to its instability.

Part B: Koenigs-Knorr Glycosylation

This is the core reaction where the glycosidic bond is formed. Anhydrous conditions are critical for success.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 4-(Trifluoromethyl)umbelliferone | 230.14 | 2.30 g | 10.0 |

| Acetobromoglucose (crude from Part A) | 411.17 | ~5.14 g | ~12.5 |

| Silver (I) Carbonate (Ag₂CO₃) | 275.75 | 3.50 g | 12.7 |

| Drierite (Anhydrous CaSO₄) | 136.14 | 5.0 g | - |

| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(trifluoromethyl)umbelliferone, silver carbonate, and Drierite.

-

Add 50 mL of anhydrous dichloromethane via syringe. Stir the suspension vigorously.

-

Dissolve the crude acetobromoglucose in 50 mL of anhydrous dichloromethane and add this solution dropwise to the stirred suspension over 1 hour at room temperature. The reaction flask should be protected from light by wrapping it in aluminum foil, as silver salts can be light-sensitive.

-

Allow the reaction to stir in the dark at room temperature for 16-24 hours. Monitor the reaction by TLC until the starting umbelliferone is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and Drierite. Wash the pad with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude protected product, 4-(trifluoromethyl)umbelliferyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. This crude material is typically purified by flash column chromatography on silica gel.

Part C: Zemplén Deacetylation

The final step removes the acetyl protecting groups to yield the desired product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Protected Glucoside (from Part B) | 592.44 | ~5.0 g | ~8.4 |

| Methanol (Anhydrous) | 32.04 | 100 mL | - |

| Sodium Methoxide (0.5 M in Methanol) | 54.02 | ~1.0 mL | ~0.5 (catalytic) |

| Amberlite IR120 (H⁺ form) resin | - | ~2 g | - |

Procedure:

-

Dissolve the purified protected glucoside in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, add the Amberlite IR120 (H⁺) resin to neutralize the sodium methoxide. Stir for 15 minutes.

-

Filter off the resin and wash it with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from methanol/water) to yield the final product, 4-(trifluoromethyl)umbelliferyl-β-D-glucopyranoside, as a white solid.

The overall experimental workflow is summarized in the diagram below.

Caption: Overall experimental workflow for TFMU-Glc synthesis.

Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity, purity, and stereochemistry of the final product.

-

Purification: Flash column chromatography (for the protected intermediate) and recrystallization (for the final product) are standard procedures.

-

Characterization:

-

¹H NMR: The anomeric proton (H-1) of a β-glucoside typically appears as a doublet around δ 4.8-5.2 ppm with a large coupling constant (³J(H₁,H₂) ≈ 7-8 Hz), which is characteristic of a trans-diaxial relationship between H-1 and H-2.

-

¹³C NMR: The anomeric carbon (C-1) signal for a β-glucoside is typically found around δ 100-104 ppm.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight (C₁₆H₁₅F₃O₈, MW: 392.28 g/mol ).[8]

-

Melting Point: A sharp melting point indicates high purity.

-

Optimization and Troubleshooting

While the Koenigs-Knorr reaction is robust, yields can be optimized and side reactions minimized.

-

Anhydrous Conditions: Moisture is the primary enemy of this reaction, as it will hydrolyze the acetobromoglucose donor. All glassware must be flame-dried, and anhydrous solvents must be used.

-

Promoter Choice: While silver carbonate is a classic choice, other promoters like silver triflate (AgOTf) or mercury(II) salts can be used.[5] More modern approaches have shown that catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf) can significantly accelerate silver-promoted glycosylations.[9][10]

-

Side Products: The formation of the α-anomer can occur if the reaction conditions allow for equilibration of the dioxolanium intermediate. Orthoester formation is another potential side reaction, though less common with glucosyl donors.[7] Careful control of temperature and reaction time can minimize these outcomes.

Conclusion

The synthesis of 4-(trifluoromethyl)umbelliferyl-β-D-glucopyranoside via the Koenigs-Knorr reaction is a classic yet highly effective application of fundamental carbohydrate chemistry. The strategy leverages the principle of neighboring group participation to achieve excellent stereocontrol, reliably yielding the desired β-anomer. This detailed guide provides the theoretical basis and a practical, step-by-step protocol for researchers and professionals to successfully synthesize this important fluorogenic substrate. The availability of high-purity TFMU-Glc is paramount for advancing research in enzymology and the clinical diagnosis of metabolic disorders.

References

-

Uchaĭkin, V. N., et al. (2001). Enzymatic synthesis of 4-methylumbelliferyl (1-->3)-beta-D-glucooligosaccharides-new substrates for beta-1,3-1,4-D-glucanase. Bioorg Khim, 27(1), 49-56. [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Wikipedia. [Link]

-

Abdel-Aal, M. A., & El-Ashry, E. S. H. (2019). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry – A European Journal, 25(6), 1461-1465. [Link]

-

Hernández-Macedo, M. L., et al. (2016). Purification and characterization of an extracellular β-glucosidase from Sporothrix schenckii. FEBS Open Bio, 6(11), 1067-1077. [Link]

-

Li, J. J. (2009). Koenigs-Knorr Synthesis. In Name Reactions. Springer, Berlin, Heidelberg. [Link]

-

de la C. Ricardo, J., & Kirsch, G. (2005). A synthesis of 4-methylumbelliferyl-β-D-glucopyranosiduronic acid. 10th International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

Hay, G. W., & Wolfe, S. (1991). Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. Canadian Journal of Chemistry, 69(8), 1251-1256. [Link]

-

Abdel-Aal, M., & El-Ashry, E. S. H. (2019). Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry, 25(6), 1461-1465. [Link]

-

Bilan, M. I., et al. (2005). Chemo-enzymatic Synthesis of 4-methylumbelliferyl beta-(1-->4)-D-xylooligosides: New Substrates for beta-D-xylanase Assays. J Carbohydr Chem, 24(8-9), 827-843. [Link]

-

ResearchGate. (n.d.). Koenig-Knorr glycosidation. ResearchGate. [Link]

-

Hernández-Macedo, M. L., et al. (2016). Purification and characterization of an extracellular β-glucosidase from Sporothrix schenckii. FEBS Open Bio, 6(11), 1067-1077. [Link]

-

Fujita, K., et al. (2025). Enzymatic synthesis of 4-methylumbelliferyl glycopyranoside-based fluorescence probes with oligosaccharide using the transglycosylation activity of metagenomic β-glucosidase Td2F2. Photomedicine and Photobiology, 46. [Link]

-

Glycosynth. (n.d.). 4-Methylumbelliferyl beta-D-glucopyranoside. Glycosynth. [Link]

-

Chirico, W. J., & Brown, R. D. Jr. (1987). Purification and characterization of a beta-glucosidase from Trichoderma reesei. European Journal of Biochemistry, 165(2), 333-341. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycosynth - 4-Methylumbelliferyl beta-D-glucopyranoside [glycosynth.co.uk]

- 4. Purification and characterization of a beta-glucosidase from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Koenigs-Knorr Synthesis [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

The O-GlcNAcase Inhibitor Thiamet-G: A Technical Guide for Researchers and Drug Developers

A Senior Application Scientist's Synthesis of its Chemical Profile, Mechanism of Action, and Therapeutic Potential

Author's Note: The topic specified was "TFMU-Glc." Comprehensive searches of chemical and biological databases yielded no specific molecule with this designation. However, the context and common typographical transpositions strongly suggest the intended subject is Thiamet-G , a pivotal and extensively studied inhibitor of the O-GlcNAcase (OGA) enzyme. This guide is therefore dedicated to Thiamet-G, providing the in-depth technical information relevant to researchers in neurodegeneration, oncology, and metabolic disease.

Introduction: Targeting the O-GlcNAc Cycle

Within the bustling metropolis of the cell, post-translational modifications (PTMs) act as the primary regulators of protein function, dictating everything from enzymatic activity to cellular localization and stability. Among these, O-linked β-N-acetylglucosamine (O-GlcNAc) cycling is a crucial nutrient-sensing and stress-responsive pathway.[1][2] Unlike complex glycosylation, O-GlcNAcylation is a dynamic and reversible process involving the attachment and removal of a single sugar moiety, N-acetylglucosamine, to serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[3]

This dynamic equilibrium is governed by just two enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[3] The dysregulation of this cycle is implicated in a host of pathologies, including Alzheimer's disease, diabetes, and cancer.[4] Thiamet-G has emerged as a cornerstone chemical tool for studying this pathway. It is a potent, selective, and cell-permeable inhibitor of OGA, allowing researchers to pharmacologically increase global O-GlcNAcylation and dissect its downstream consequences.[5][6] This guide provides a comprehensive technical overview of Thiamet-G for professionals engaged in basic research and therapeutic development.

Section 1: Chemical and Physicochemical Profile of Thiamet-G

A thorough understanding of a compound's chemical nature is foundational to its effective application. Thiamet-G was rationally designed as a transition-state analogue inhibitor, mimicking the oxazoline intermediate of the OGA catalytic reaction, which accounts for its high potency and selectivity.[5][7]

Chemical Identity

-

IUPAC Name: (3aR,5R,6S,7R,7aR)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][8][9]thiazole-6,7-diol[10]

-

Molecular Formula: C₉H₁₆N₂O₄S[8]

Physicochemical Properties

The utility of a chemical probe is heavily dependent on its physical properties, particularly solubility, which dictates its ease of use in various experimental paradigms.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid | [8][11] |

| Purity | ≥97% (Commercial sources) | [11] |

| Ki for human OGA | ~21 nM | [5][12] |

| Cellular EC₅₀ | ~30 nM (in PC-12 cells) | [13] |

| Solubility | H₂O: ≥50 mg/mL | [8][14] |

| DMSO: ≥45 mg/mL | [12][14] | |

| Ethanol: 0.5 mg/mL | [11] | |

| PBS (pH 7.2): 3 mg/mL | [11] | |

| Storage | Powder: 3 years at -20°C. In Solvent: 6 months at -80°C. | [8] |

Synthesis Pathway Overview

Access to scalable quantities of Thiamet-G is critical for extensive in vivo studies. While initial syntheses were complex, recent advancements have made hectogram-scale production more accessible for academic and industrial labs.[15][16] The route begins with the inexpensive precursor glucosamine hydrochloride and proceeds through several steps without the need for column chromatography, culminating in a crystalline product.[15][17][18]

Caption: Scalable synthesis workflow for Thiamet-G.[18]

Section 2: Mechanism of Action and Biological Effects

Thiamet-G's primary function is the potent and selective inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins. This inhibition leads to a global increase in cellular O-GlcNAcylation, impacting numerous signaling pathways.

The O-GlcNAc Cycle and OGA Inhibition

The O-GlcNAc modification is a dynamic process. OGT utilizes the donor substrate UDP-GlcNAc, a product of the hexosamine biosynthetic pathway (HBP), to glycosylate proteins.[1] OGA reverses this modification. By inhibiting OGA, Thiamet-G shifts the equilibrium towards a state of hyper-O-GlcNAcylation.

Caption: Thiamet-G inhibits OGA, preventing O-GlcNAc removal.[1]

Crosstalk with Phosphorylation: The Case of Tau

One of the most studied consequences of OGA inhibition is its effect on protein phosphorylation. O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, leading to a reciprocal relationship. In the context of Alzheimer's disease, the microtubule-associated protein tau becomes abnormally hyperphosphorylated, leading to aggregation and the formation of neurofibrillary tangles (NFTs).[9]

-

Mechanism: Increasing tau's O-GlcNAcylation via Thiamet-G treatment has been shown to decrease its phosphorylation at multiple pathological sites, including Thr231, Ser396, and Ser422.[5][6] This is believed to occur through direct competition for modification sites or by altering the activity of tau kinases and phosphatases.

-

In Vivo Efficacy: Chronic administration of Thiamet-G in various transgenic mouse models of tauopathy reduces soluble and insoluble hyperphosphorylated tau, prevents neurodegeneration, and attenuates behavioral deficits.[10]

Role in Cancer Biology

Elevated O-GlcNAc levels are a characteristic feature of many cancers and are linked to tumor progression and aggressiveness. The role of OGA inhibition is context-dependent and an active area of research.

-

Glioblastoma (GBM): In GBM cell lines, treatment with Thiamet-G was found to alter the secretome, downregulating proteins involved in immune response regulation. It also increased levels of the p62 protein and reduced the radioresistance of GBM cells.

-

Leukemia: Thiamet-G has been shown to sensitize human leukemia cell lines to the microtubule-stabilizing agent paclitaxel, suggesting a potential combination therapy strategy.

Section 3: Key Experimental Protocols

The following protocols are provided as a guide for researchers. Specific parameters such as incubation times, concentrations, and antibody dilutions should be optimized for the specific cell line or experimental system being used.

In Vitro OGA Inhibition Assay (Fluorogenic)

This assay measures the ability of Thiamet-G to inhibit the enzymatic activity of purified OGA on a synthetic substrate.[16]

Materials:

-

Purified recombinant human OGA

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide, 4-MUG)

-

Assay Buffer: 50 mM sodium cacodylate (pH 6.5), 0.3% BSA

-

Thiamet-G stock solution (in DMSO or water)

-

Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents: Dilute OGA enzyme and Thiamet-G to desired concentrations in Assay Buffer. Prepare a serial dilution of Thiamet-G to determine IC₅₀.

-

Pre-incubation: In the wells of the 96-well plate, add 20 µL of the OGA enzyme solution. Add 10 µL of Thiamet-G dilution (or vehicle control). Incubate for 10-15 minutes at 37°C.

-

Initiate Reaction: Add 20 µL of the 4-MUG substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The reaction time should be within the linear range of product formation.

-

Stop Reaction: Terminate the reaction by adding 150 µL of Stop Solution to each well. The basic pH enhances the fluorescence of the cleaved 4-methylumbelliferone product.

-

Read Fluorescence: Measure the fluorescence on a plate reader.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular O-GlcNAcylation Analysis via Western Blot

This protocol details how to treat cultured cells with Thiamet-G and subsequently detect changes in global O-GlcNAcylation levels.[8]

Materials:

-

Cultured cells (e.g., HEK293T, U87-MG, PC-12)

-

Thiamet-G stock solution (1 mM in sterile water)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE equipment

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer: 3-5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary Antibodies: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6), loading control antibody (e.g., anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells to reach ~70-80% confluency on the day of treatment. Replace the medium with fresh medium containing the desired concentration of Thiamet-G (e.g., 1 µM) or vehicle control. Incubate for 4-24 hours at 37°C.[8]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody diluted in Blocking Buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the bands using an imaging system.

-

Analysis: Re-probe the blot with a loading control antibody to ensure equal protein loading. Quantify band intensities to determine the fold-change in global O-GlcNAcylation.

Section 4: Applications in Drug Discovery and Development

Thiamet-G is not only a research tool but also a foundational lead compound that has paved the way for next-generation OGA inhibitors entering clinical trials for neurodegenerative diseases.

-

Target Validation: The widespread use of Thiamet-G in various preclinical models has been instrumental in validating OGA as a viable therapeutic target for tauopathies.

-

Pharmacokinetics: Thiamet-G is orally bioavailable and crosses the blood-brain barrier, two essential characteristics for a CNS-acting therapeutic.[11][17] However, its modest brain penetration (brain-to-plasma ratio < 0.1) often necessitates high doses in animal studies (e.g., 200-500 mg/kg/day).[15] This has driven the development of second-generation inhibitors with improved pharmacokinetic profiles.

-

Translational Biomarkers: Studies with Thiamet-G have helped establish that changes in cerebrospinal fluid (CSF) tau levels can serve as a translatable biomarker for target engagement and therapeutic efficacy in response to OGA inhibition.

Conclusion and Future Directions

Thiamet-G has proven to be an indispensable chemical probe, fundamentally advancing our understanding of the O-GlcNAc signaling pathway. Its application has solidified the link between O-GlcNAc dysregulation and the pathophysiology of neurodegenerative diseases like Alzheimer's, while also opening new avenues of investigation in cancer and metabolic disorders. For drug development professionals, the story of Thiamet-G provides a successful case study in mechanism-based inhibitor design and target validation. While newer OGA inhibitors with optimized properties are now progressing through clinical trials, Thiamet-G remains the gold-standard tool compound for academic and industrial researchers working to further unravel the complexities of O-GlcNAc biology.

References

- Thiamet G | O-GlcNAcase Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/thiamet-g.html]

- Yuzwa, S.A., Macauley, M.S., Heinonen, J.E., et al. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nature Chemical Biology, 4(8), 483-490. [URL: https://www.

- Yu, Y., et al. (2012). Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation. PLoS ONE, 7(4), e35277. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0035277]

- Gong, C-X., et al. (2021). Thiamme2-G, a Novel O-GlcNAcase Inhibitor, Reduces Tau Hyperphosphorylation and Rescues Cognitive Impairment in Mice. Journal of Alzheimer's Disease, 81(1), 273-286. [URL: https://content.iospress.com/articles/journal-of-alzheimers-disease/jad201450]

- Bond, M.R., & Hanover, J.A. (2015). Protein O-GlcNAcylation: emerging mechanisms and functions. Nature Reviews Molecular Cell Biology, 16(1), 36-47. [URL: https://www.

- Han, I., & Jo, H. (2018). O-GlcNAc as an Integrator of Signaling Pathways. Frontiers in Endocrinology, 9, 599. [URL: https://www.frontiersin.org/articles/10.3389/fendo.2018.00599/full]

- Selvan, N., & van Aalten, D.M.F. (2016). O-GlcNAc transferase inhibitors: current tools and future challenges. Biochemical Society Transactions, 44(1), 81-87. [URL: https://portlandpress.com/biochemsoctrans/article/44/1/81/649/O-GlcNAc-transferase-inhibitors-current-tools-and]

- Kaufman, A.C., et al. (2014). Chronic O-β-N-acetylglucosaminylase inhibition with Thiamet-G prevents tau pathology and hyperactivity in rTg4510 mice. Alectos Therapeutics. [URL: https://www.alectos.com/wp-content/uploads/2014/09/AAIC-2014-Thiamet-G-in-rTg4510-mice-Poster.pdf]

- Deen, M., et al. (2024). An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c06141]

- ResearchGate. Effects of thiamet-G treatment on protein O-GlcNAcylation and tau... [URL: https://www.researchgate.

- Deen, M., et al. (2024). An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11655078/]

- Thiamet G | O-GlcNAcase inhibitor. Probechem Biochemicals. [URL: https://www.probechem.com/product/pc-43111.html]

- Hart, G.W., Slawson, C., Ramirez-Correa, G., & Lagerlof, O. (2011). Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease. Annual Review of Biochemistry, 80, 825-858. [URL: https://www.annualreviews.org/doi/10.1146/annurev-biochem-060608-102511]

- Deen, M., et al. (2024). An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. ACS Omega. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.4c06141]

- Deen, M., et al. (2024). An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39665038/]

- Han, I., & Jo, H. (2018). O-GlcNAc as an Integrator of Signaling Pathways. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30386292/]

- Thiamet G. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/135566354]

- Dias, A.M., et al. (2021). O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature. Clinical Proteomics, 18(1), 14. [URL: https://clinicalproteomicsjournal.biomedcentral.com/articles/10.1186/s12014-021-09317-x]

- Ellison, C.A., & Le, A. (2022). The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System. International Journal of Molecular Sciences, 23(3), 1545. [URL: https://www.mdpi.com/1422-0067/23/3/1545]

- Macauley, M.S., & Vocadlo, D.J. (2010). Increasing O-GlcNAc Levels: an Overview of Small-Molecule Inhibitors of O-GlcNAcase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(2), 91-99. [URL: https://www.aminer.cn/pub/53e9a1a3b7602d9703086967/increasing-o-glcnac-levels-an-overview-of-small-molecule-inhibitors-of-o-glcnacase]

- Ding, N., et al. (2014). Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel. Biochemical and Biophysical Research Communications, 453(3), 392-397. [URL: https://pubmed.ncbi.nlm.nih.gov/25268318/]

- Dias, A.M., et al. (2021). O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8074421/]

- O-GlcNAcase Inhibitors. Alzheimer's Drug Discovery Foundation. [URL: https://www.alzdiscovery.org/uploads/cognitive_vitality_media/O-GlcNAcase-Inhibitors-Cognitive-Vitality-Report.pdf]

- Jadhav, S., & Avila, J. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. Expert Opinion on Therapeutic Patents, 31(12), 1117-1154. [URL: https://www.tandfonline.com/doi/full/10.1080/13543776.2021.1947242]

- Yuzwa, S.A., et al. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Alectos Therapeutics. [URL: https://www.alectos.

- Thiamet G. Cayman Chemical. [URL: https://www.caymanchem.com/product/13237/thiamet-g]

- Deen, M., et al. (2024). (PDF) An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G. ResearchGate. [URL: https://www.researchgate.net/publication/386221146_An_Efficient_and_Accessible_Hectogram-Scale_Synthesis_for_the_Selective_O-GlcNAcase_Inhibitor_Thiamet-G]

- Dias, A.M., et al. (2021). (PDF) O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature. ResearchGate. [URL: https://www.researchgate.

- Wang, Q., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry, 62(21), 9652-9669. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01053]

- Thiamet G | O-GlcNAcase Inhibitor. TargetMol. [URL: https://www.targetmol.com/product/Thiamet-G-1009816-48-1]

- Jadhav, S., & Avila, J. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34236279/]

- Thiamet G. BioCrick. [URL: https://www.biocrick.com/Thiamet-G-BCC4864.html]

- Thiamet G, TMG. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/sml0240]

- Thiamet G: Potent Selective O-GlcNAcase Inhibitor for Pre... Inhibitor Research Hub. [URL: https://info.apexbt.

- Lee, H., et al. (2021). Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry, 64(3), 1493-1511. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01614]

- Graham, D.L., et al. (2017). Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice. Journal of Neurochemistry, 142(5), 759-773. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555811/]

- ResearchGate. Thiamet-G prevents cognitive decline in the TAPP mice. A, B. Beginning... [URL: https://www.researchgate.

Sources

- 1. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [In vitro enzyme assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase)]:Glycoscience Protocol Online Database [jcggdb.jp]

- 8. imrpress.com [imrpress.com]

- 9. Thiamme2-G, a Novel O-GlcNAcase Inhibitor, Reduces Tau Hyperphosphorylation and Rescues Cognitive Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Efficient and Accessible Hectogram-Scale Synthesis for the Selective O-GlcNAcase Inhibitor Thiamet-G - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. flag-tag-protein.com [flag-tag-protein.com]

- 15. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. O-GlcNAcylation protein disruption by Thiamet G promotes changes on the GBM U87-MG cells secretome molecular signature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]

The Cutting Edge of Glycosidase Assays: A Technical Guide to TFMU-Glc as a Superior Beta-Glucosidase Substrate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzymatic assays, the pursuit of greater sensitivity, specificity, and stability is relentless. For the study of β-glucosidases—enzymes critical in fields from biofuel production to lysosomal storage diseases—the choice of substrate is paramount. This guide introduces 4-(Trifluoromethyl)umbelliferyl-β-D-glucopyranoside (TFMU-Glc), a fluorogenic substrate engineered for enhanced performance, and provides a comprehensive framework for its application. As a senior application scientist, this document synthesizes technical data with practical insights to empower researchers in harnessing the full potential of this advanced tool.

Introduction: Beyond the Conventional Fluorophore

For decades, 4-methylumbelliferyl-β-D-glucopyranoside (MUG) has been a workhorse in the fluorometric detection of β-glucosidase activity. The enzymatic cleavage of the β-glycosidic bond releases the highly fluorescent 4-methylumbelliferone (4-MU), providing a sensitive readout. However, the quest for improved assay performance has led to the development of TFMU-Glc.

The strategic substitution of a methyl group with a trifluoromethyl (CF₃) moiety on the umbelliferone core is not a trivial alteration. The electron-withdrawing nature of the trifluoromethyl group imparts several advantageous properties to the molecule, including enhanced stability and altered electronic characteristics that can lead to more selective enzymatic interactions. This guide will dissect the enzymatic mechanism, provide detailed protocols for assay development, and present a comparative analysis to demonstrate the superiority of TFMU-Glc in many research applications.

The Mechanism of Action: A Tale of Two Molecules

The fundamental principle of the TFMU-Glc assay lies in the enzymatic liberation of the highly fluorescent 4-(Trifluoromethyl)umbelliferone (4-TFMU). In its glycosidically-bound state, TFMU-Glc is essentially non-fluorescent. Upon hydrolysis by β-glucosidase, the aglycone, 4-TFMU, is released and, under appropriate pH conditions, exhibits strong fluorescence.

The catalytic mechanism of β-glucosidases typically involves a two-step, double-displacement reaction with the formation of a covalent glycosyl-enzyme intermediate. Two key carboxylic acid residues in the enzyme's active site act as a nucleophile and an acid/base catalyst.

Spectral Properties of 4-(Trifluoromethyl)umbelliferone (4-TFMU)

The utility of TFMU-Glc is intrinsically linked to the photophysical properties of its fluorescent product, 4-TFMU. A thorough understanding of these properties is essential for optimizing assay conditions and ensuring accurate data interpretation.

Table 1: Physicochemical and Spectral Properties of 4-(Trifluoromethyl)umbelliferone

| Property | Value | Conditions/Solvent | Reference |

| Molar Mass | 230.14 g/mol | - | [1] |

| pKa | 7.26 | Aqueous solution | [1] |

| Melting Point | 178-180 °C | - | [1] |

| Solubility | Soluble in DMSO and methanol | - | [1] |

| Molar Absorptivity (ε) | 12,600 M⁻¹cm⁻¹ | Ethanol | [1] |

| Absorption Maximum (λ_abs) | 338 nm | Ethanol | [1] |

| Excitation Maximum (λ_ex) | 385 nm | Methanol | [1] |

| Emission Maximum (λ_em) | 502 nm | Methanol | [1] |

| Fluorescence Quantum Yield (Φ_f) | Data not available | - | [1] |

The Trifluoromethyl Advantage: Enhanced Performance

The introduction of the trifluoromethyl group provides TFMU-Glc with several key advantages over the traditional 4-methylumbelliferyl substrates.

-

Enhanced Sensitivity and Signal-to-Background Ratio: The electron-withdrawing nature of the trifluoromethyl group can lead to a lower pKa of the hydroxyl group on the umbelliferone ring, which can result in a higher quantum yield at physiological pH. This translates to a brighter fluorescent signal upon enzymatic cleavage. Furthermore, TFMU-based substrates have been reported to exhibit a superior signal-to-background ratio compared to their 4-MU counterparts.

-

Improved Stability and Solubility: The trifluoromethyl group can enhance the chemical stability and solubility of the substrate, which is advantageous for high-throughput screening (HTS) applications where long-term stability in assay buffers is crucial.

-

Potential for Increased Selectivity: The trifluoromethyl group may contribute to more selective binding within the active site of the target enzyme, potentially reducing off-target hydrolysis by other cellular esterases or glycosidases. This increased specificity is critical for reducing false positives in complex biological samples.

Table 2: Performance Comparison of Fluorogenic Substrates for a Generic Glycosidase

| Substrate | Target Enzyme | Off-Target Enzyme(s) | Signal-to-Background Ratio | Limit of Detection |

| TFMU-glycoside | Target Glycosidase | Esterase, Other Glycosidases | High | Low nM |

| 4-MU-glycoside | Target Glycosidase | Esterase, Other Glycosidases | Moderate-High | Mid nM |

| p-Nitrophenyl-glycoside | Target Glycosidase | Esterase, Other Glycosidases | Low | µM |

This comparative data highlights the potential for TFMU-based substrates to provide more sensitive and robust assay performance.

Experimental Protocol: A Step-by-Step Guide to a β-Glucosidase Assay Using TFMU-Glc

This protocol provides a general framework for a 96-well plate-based kinetic assay. It is crucial to optimize parameters such as enzyme concentration, substrate concentration, and incubation time for each specific β-glucosidase and experimental setup.

Materials:

-

TFMU-Glc substrate

-

Purified β-glucosidase or cell lysate containing the enzyme

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Workflow:

Detailed Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of TFMU-Glc in a suitable solvent like DMSO.

-

Prepare serial dilutions of the β-glucosidase enzyme in cold assay buffer.

-

Prepare the assay buffer and stop solution.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the desired volume of assay buffer.

-

Add the diluted enzyme solution to the appropriate wells. Include wells with buffer only as a blank and wells with enzyme but no substrate as a control.

-

Pre-incubate the plate at the desired assay temperature for 5-10 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the TFMU-Glc substrate to all wells.

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined time. For kinetic assays, fluorescence can be read at multiple time points.

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution. This raises the pH to maximize the fluorescence of the liberated 4-TFMU.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for 4-TFMU (e.g., Ex: 385 nm, Em: 502 nm).

-

-

Data Analysis:

-

Subtract the blank fluorescence values from all experimental readings.

-

Generate a standard curve using known concentrations of 4-TFMU to convert relative fluorescence units (RFU) to the amount of product formed.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

-

For kinetic characterization, determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) by measuring V₀ at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Kinetic Considerations and Comparative Data

While specific kinetic data for TFMU-Glc is not yet widely available in the literature, we can draw comparisons with the well-characterized substrate, 4-methylumbelliferyl-β-D-glucopyranoside (MUG). The following table presents kinetic parameters for MUG with a β-glucosidase from Sporothrix schenckii.[2] This data serves as a valuable benchmark for researchers characterizing their own enzymes with TFMU-Glc.

Table 3: Kinetic Parameters for Different β-Glucosidase Substrates with Sporothrix schenckii β-Glucosidase [2]

| Substrate | K_m (mM) | V_max (nmol·min⁻¹·mg⁻¹) |

| 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) | 0.012 | 2.56 |

| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 44.14 | 22.49 |

The significantly lower K_m value for MUG compared to pNPG indicates a much higher affinity of the enzyme for the fluorogenic substrate. It is anticipated that TFMU-Glc will exhibit a similarly low K_m, and potentially a higher V_max due to the electronic effects of the trifluoromethyl group.

Applications in Research and Drug Discovery

The enhanced properties of TFMU-Glc make it an ideal substrate for a variety of applications:

-

High-Throughput Screening (HTS) for Inhibitors: The high sensitivity and superior signal-to-background ratio of TFMU-Glc are highly advantageous for HTS campaigns aimed at discovering novel β-glucosidase inhibitors.

-

Enzyme Kinetics and Characterization: The bright fluorescence of 4-TFMU allows for the use of lower enzyme and substrate concentrations, which can be beneficial for kinetic studies of enzymes with high affinities or when enzyme availability is limited.

-